molecular formula C16H18N2O4 B2410579 1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798490-67-1

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2410579
CAS No.: 1798490-67-1
M. Wt: 302.33
InChI Key: JGWWFMONSOIVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of functional groups, including an azetidinone ring and a pyrrolidine-2,5-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of secondary amines with formic acid to form formylated amines, which then react with oxalyl chloride to produce the corresponding Vilsmeier complex . This complex undergoes further reactions to yield the desired azetidinone derivative. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(1-(2-(o-Tolyloxy)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

Properties

IUPAC Name

1-[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-4-2-3-5-13(11)22-10-16(21)17-8-12(9-17)18-14(19)6-7-15(18)20/h2-5,12H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWWFMONSOIVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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